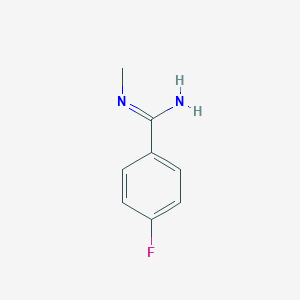

4-Fluoro-N'-methylbenzenecarboximidamide

Description

4-Fluoro-N'-methylbenzenecarboximidamide is a fluorinated benzamidine derivative characterized by a fluorine substituent at the para position of the benzene ring and a methyl group attached to the amidine nitrogen. Its structure enables participation in non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which influence crystallinity and bioactivity .

Properties

CAS No. |

149742-97-2 |

|---|---|

Molecular Formula |

C8H9FN2 |

Molecular Weight |

152.17 g/mol |

IUPAC Name |

4-fluoro-N'-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9FN2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3,(H2,10,11) |

InChI Key |

GQTSWLOBQFHYPK-UHFFFAOYSA-N |

SMILES |

CN=C(C1=CC=C(C=C1)F)N |

Canonical SMILES |

CN=C(C1=CC=C(C=C1)F)N |

Synonyms |

Benzenecarboximidamide, 4-fluoro-N-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-Fluoro-N'-methylbenzenecarboximidamide with its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Interactions | Applications/Notes |

|---|---|---|---|---|---|

| This compound | C₈H₁₀FN₂ | 153.18 | 4-F, N'-CH₃ | N–H⋯F, C–H⋯π | Crystal engineering, drug design |

| 4-Fluoro-N'-hydroxybenzenecarboximidamide (CAS 69113-32-2) | C₇H₇FN₂O | 154.14 | 4-F, N'-OH | N–H⋯O, N–H⋯F | Precursor for hydroxamic acids |

| (Z)-4-Fluoro-N'-(4-fluorophenyl)benzimidamide | C₁₃H₁₁F₂N₂ | 233.24 | 4-F, N'-(4-F-C₆H₄) | N–H⋯F dimeric motifs | Isostructural polymorph studies |

| 4-Fluoro-N''-hydroxy-3-methylbenzene-1-carboximidamide | C₈H₁₀FN₂O | 169.18 | 4-F, 3-CH₃, N''-OH | N–H⋯O, C–H⋯F | Commercial research chemical |

| 4-Fluoro-N,N-dimethylaniline (CAS 403-46-3) | C₈H₁₀FN | 139.17 | 4-F, N-(CH₃)₂ | C–H⋯F, van der Waals | Organic synthesis intermediate |

Notes:

- The methyl group in this compound enhances hydrophobicity compared to hydroxy-substituted analogs (e.g., 4-Fluoro-N'-hydroxybenzenecarboximidamide), impacting solubility and crystallization behavior .

- Fluorine at the para position stabilizes intermolecular interactions, as seen in the N–H⋯F motifs critical for isostructurality in fluorinated benzamidines .

Supramolecular and Crystallographic Behavior

- Isostructurality: (Z)-4-Fluoro-N'-(4-fluorophenyl)benzimidamide exhibits 3D isostructurality with (Z)-3-fluoro-N'-(4-fluorophenyl)benzimidamide, driven by N–H⋯F interactions and C–H⋯π stacking. These interactions are less pronounced in the methyl-substituted derivative due to steric hindrance .

- Crystal Packing : Methyl groups reduce directional hydrogen bonding compared to hydroxy or fluorine substituents, leading to distinct packing motifs. For example, 4-Fluoro-N'-hydroxybenzenecarboximidamide forms robust N–H⋯O networks absent in the methyl analog .

Key Research Findings

- Pharmacological Potential: Fluorinated benzamidines are explored as enzyme inhibitors (e.g., histone deacetylases) due to their metal-chelating amidine group. Methyl substitution may alter pharmacokinetic profiles by reducing metabolic oxidation .

- Thermodynamic Stability : The methyl group in this compound contributes to higher thermal stability (predicted boiling point: ~671°C) compared to hydroxy analogs, which decompose at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.